2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a unique structural motif combining an indane ring with a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Indane Ring: The indane ring can be synthesized via the intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes using a nickel catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained importance in pharmaceuticals and agrochemicals.
Amidation Reaction: The final step involves the amidation of the indane derivative with 3-(trifluoromethyl)phenylacetic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydroacylation step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indane ring can be oxidized to form indanones.
Reduction: The carbonyl group in the indane ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indanones and related ketones.
Reduction: Indanols and related alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent.
Materials Science: The compound’s unique structural features make it a candidate for use in organic solar cells and other electronic materials.
Biological Studies: Its interactions with biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity or modulation of electronic properties in materials science .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
4-methyl-2,3-dihydro-1H-inden-1-amine: Another indane derivative with different functional groups.
1H-inden-1-one,2,3-dihydro-: A related compound with similar structural features.
Uniqueness
2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the indane ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)14-5-3-6-15(11-14)22-17(23)10-13-9-8-12-4-1-2-7-16(12)13/h1-7,11,13H,8-10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMSLSBYZMUSPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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